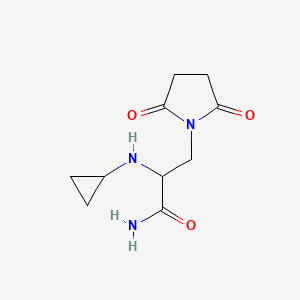
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-aminoethyl)phenylacetamide with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butylamino group or the acetamide group can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylamino group and the acetamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- n-(4-(tert-butylamino)phenyl)acetamide
- n-(4-(tert-butylamino)butyl)acetamide
- n-(4-(tert-butylamino)propyl)acetamide
Comparison: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide is unique due to the presence of the ethyl chain connecting the tert-butylamino group to the phenyl ring. This structural feature distinguishes it from other similar compounds, which may have different alkyl chain lengths or substitutions. The specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[4-[2-(tert-butylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-11(17)16-13-7-5-12(6-8-13)9-10-15-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
PWKNPCDAKYFBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)









![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
